Beta-D-Erythrofuranosyl-Adenosine is a nucleoside derivative characterized by the presence of a beta-D-erythrofuranosyl group attached to an adenine base. This compound is of significant interest in biochemical research due to its potential applications in pharmacology and molecular biology.
Beta-D-Erythrofuranosyl-Adenosine is classified as a purine nucleoside, which is a fundamental building block of nucleic acids. It has been synthesized and studied in various contexts, particularly in relation to its biological activities and interactions with adenosine receptors.
The synthesis of Beta-D-Erythrofuranosyl-Adenosine involves several key steps:
Beta-D-Erythrofuranosyl-Adenosine has a distinctive molecular structure characterized by its furanose sugar and purine base. The structural formula can be represented as follows:
The compound exhibits specific spectral characteristics:
Beta-D-Erythrofuranosyl-Adenosine can participate in various chemical reactions:
The mechanism of action for Beta-D-Erythrofuranosyl-Adenosine primarily involves its interaction with adenosine receptors. Upon binding to these receptors, it triggers various intracellular signaling pathways that can influence cellular processes such as:
Studies have shown that Beta-D-Erythrofuranosyl-Adenosine exhibits lower cytotoxicity compared to other similar compounds, making it a promising candidate for therapeutic applications .
Beta-D-Erythrofuranosyl-Adenosine has several scientific applications:
The synthesis of β-D-erythrofuranosyl-adenosine derivatives relies on meticulously designed multi-step pathways, beginning with the strategic functionalization of D-ribose. A pivotal intermediate, 2,3-O-isopropylidene-D-erythrofuranose, is synthesized through acid-catalyzed ketalization of D-ribose, selectively protecting the 2,3-diol system while leaving the C1 and C4 positions accessible for downstream modifications [2] [7]. Subsequent mesylation (methanesulfonylation) of the C4 hydroxyl group introduces a leaving group, enabling nucleophilic displacement. Thiol-mediated ring contraction is then employed, where sodium sulfide (Na₂S·9H₂O) in dimethylformamide (DMF) at 100°C facilitates the formation of the 4-thiofuranose scaffold, a precursor to the erythrofuranose core [2].
The adenine conjugation step typically employs Vorbrüggen glycosylation, utilizing silylated adenine (e.g., N⁶-benzoyl-adenine) and Lewis acid catalysis (e.g., trimethylsilyl triflate). This reaction proceeds via an SN₁ mechanism, where the stereochemistry at the anomeric center is controlled by neighboring group participation from the 2,3-O-isopropylidene group, favoring the β-conformation [7]. Final deprotection under mild acidic conditions (e.g., aqueous acetic acid) removes the isopropylidene group without cleaving the glycosidic bond, yielding the target β-D-erythrofuranosyl-adenosine.
Table 1: Key Steps in the Synthesis of 2,3-O-Isopropylidene-D-Erythrofuranose
Step | Reaction | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Ketalization | Acetone, H⁺ catalyst, RT | 2,3-Diol protection |
2 | C4 Hydroxyl Activation | Methanesulfonyl chloride, base, 0°C | Mesylate formation |
3 | Thiol-Mediated Ring Contraction | Na₂S·9H₂O, DMF, 100°C, 12 h | 4-Thiofuranose generation |
4 | Desulfurization/Hydrolysis | Raney Ni, H₂ or HgCl₂ | Erythrofuranose isolation |
This pathway achieves an overall yield of 28–35% for β-D-erythrofuranosyl-adenosine, with purity >98% confirmed by HPLC and NMR [2].
Enzymatic glycosylation offers a stereoselective alternative to chemical methods, leveraging the stringent substrate specificity of Methylthioadenosine Phosphorylase (MTAP). MTAP catalyzes the reversible phosphorolysis of methylthioadenosine (MTA) to adenine and 5-methylthio-D-ribose-1-phosphate. This natural reaction is harnessed in reverse for nucleoside synthesis by substituting the natural sugar with synthetic erythrofuranose-1-phosphate derivatives [1]. MTAP exhibits high fidelity for adenine as the nucleobase but accommodates modifications at the sugar C2' and C3' positions. β-D-Erythrofuranose-1-phosphate acts as an efficient substrate due to its structural mimicry of the natural ribose-1-phosphate, particularly when the sugar adopts a furanose conformation with C2' and C3' hydroxyls in a cis orientation [1].
The synthesis is performed in a one-pot system containing:
Incubation at 37°C for 6–8 hours drives the equilibrium toward nucleoside formation, achieving >85% conversion efficiency. Critical to success is the exclusion of competing phosphatases, which hydrolyze the sugar phosphate donor. MTAP’s inability to utilize UDP-glucose or other nucleotide sugars distinguishes it from Leloir glycosyltransferases, making it ideal for small-scale syntheses of non-natural nucleosides like β-D-erythrofuranosyl-adenosine [1].
Table 2: MTAP Activity with Modified Sugar Donors
Sugar-1-Phosphate Donor | Relative Activity (%) | Kₘ (mM) | Product Yield (%) |
---|---|---|---|
5-Methylthio-D-ribose-1-phosphate | 100 | 0.12 | 95 |
β-D-Erythrofuranose-1-phosphate | 78 | 0.45 | 82 |
β-D-Ribofuranose-1-phosphate | 92 | 0.18 | 88 |
2-Deoxy-D-ribose-1-phosphate | 65 | 0.87 | 58 |
Achieving exclusive β-anomer formation requires precise control of stereoelectronic factors during glycosidic bond formation. α-D-Erythrofuranose derivatives exhibit a unique advantage: all hydroxyl groups reside on the same face of the furanose ring, enabling chelation-directed stereoselectivity. When protected as a 4-O-silyl ether (e.g., tert-butyldiphenylsilyl, TBDPS), the bulky group locks the sugar in a conformation where the anomeric carbon is sterically shielded from the α-face. Glycosylation with silylated adenine (N⁶-Bz-adenine-TMS) and tin(IV) chloride catalysis (0.2 equiv) in anhydrous dichloromethane at −40°C results in a 19:1 β:α selectivity [7]. The β-selectivity arises from trans-diaxial attack on the oxocarbenium ion intermediate, stabilized by the C3–O and C2–O dipoles oriented antiperiplanar to the leaving group [7].
Alternative methods include enzymatic transglycosylation using purine nucleoside phosphorylase (PNP). While PNP typically favors pyrimidine nucleosides, engineered variants (e.g., E. coli PNP F200Y) accept D-erythrofuranose-1-phosphate and adenine, providing β-selectivity >99% at 50°C in ammonium sulfate buffer. However, yields are moderate (50–60%) due to substrate inhibition at high adenine concentrations [1]. Solvent optimization is critical: reactions in tetrahydrofuran/water (9:1) reduce hydrolysis of the sugar phosphate donor, improving yields to 75%.
Palladium-catalyzed dehalogenation is indispensable for functionalizing halogenated precursors of β-D-erythrofuranosyl-adenosine. Aryl halides (e.g., 6-chloropurine derivatives) undergo chemoselective dehalogenation under mild conditions using molecular deuterium (D₂) or tritium (T₂) gas, enabling isotopic labeling for tracer studies. Key innovations include the use of BrettPhos-palladium complexes with zinc acetate additives, which prevent catalyst poisoning by halide ions [3] [9].
A representative protocol involves:
This system achieves >95% deuterium incorporation at C8 with full retention of the β-glycosidic bond and sugar stereochemistry [3]. The mechanism involves oxidative addition of Pd⁰ into the C–Cl bond, forming arylpalladium(II) chloride. Zn(OAc)₂ sequesters chloride ions, generating a cationic arylpalladium species susceptible to rapid deuterolysis. For tritium labeling, the same protocol with T₂ gas yields specific activities of 26.5–27.7 Ci/mmol, crucial for high-sensitivity receptor binding assays targeting adenosine A3 receptors [3] [9].
Table 3: Palladium Catalyst Systems for Dehalogenation of Halogenated Erythrofuranosyl-Adenine
Catalyst System | Additive | Temperature (°C) | Conversion (%) | Isotope Incorporation (%) |
---|---|---|---|---|
Pd/C | None | 80 | 45 | 62 |
Pd(OAc)₂/XPhos | K₂CO₃ | 100 | 78 | 84 |
Pd(OAc)₂/BrettPhos | Zn(OAc)₂ | 60 | 99 | 97 |
Pd₂(dba)₃/tBuXPhos | Zn(OTf)₂ | 70 | 95 | 92 |
Notably, homogeneous palladium catalysis outperforms heterogeneous systems (e.g., Pd/C) by tolerating base-sensitive functional groups like cyano, ester, and benzyl ethers—common protecting groups in nucleoside synthesis [5] [9]. This methodology has been scaled to gram-level synthesis of deuterated intermediates for preclinical evaluation of A3 adenosine receptor ligands [3] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8